molecular formula C8H7F3N2O2 B1611428 Ethyl 2-amino-3,5,6-trifluoroisonicotinate CAS No. 259675-84-8

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

Cat. No. B1611428
CAS RN: 259675-84-8
M. Wt: 220.15 g/mol
InChI Key: UPKXZLOECBXQAY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5,6-trifluoroisonicotinate, also known as EFPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPI is a derivative of isonicotinic acid and is widely used in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, closely related to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, has been utilized as an intermediate in synthesizing various chemical compounds. For example, it has been used in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Such compounds have potential applications in creating new materials with specific chemical properties.

Chromatography and Analysis

In the realm of chromatography, derivatization of amino acids using compounds like ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate has been explored. This method is used for rapid separation of enantiomeric isomers in capillary gas chromatography, indicating the relevance of Ethyl 2-amino-3,5,6-trifluoroisonicotinate in analytical chemistry (Abe et al., 1996).

Medicinal Chemistry

In medicinal chemistry, analogs of Ethyl 2-amino-3,5,6-trifluoroisonicotinate have been synthesized and evaluated for various biological activities. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives were studied as inhibitors of AP-1 and NF-κB mediated transcriptional activation (Palanki et al., 2002). Such studies highlight the compound's potential in drug discovery and development.

Material Science and Corrosion Inhibition

In the field of material science, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which share a similar structure to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, have been explored as corrosion inhibitors. These compounds show significant efficiency in protecting metals like mild steel, indicating their application in industrial processes (Dohare et al., 2017).

properties

IUPAC Name

ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXZLOECBXQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573325
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

CAS RN

259675-84-8
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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